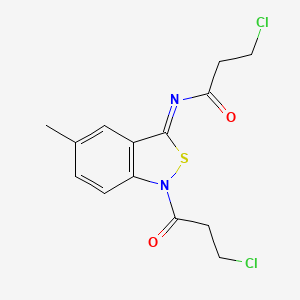
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multiple steps, starting with the preparation of the benzisothiazole core. This core is then functionalized with chloro and propanamide groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-(3-chloro-1-oxopropyl)propanamide
- 5-Methyl-2,1-benzisothiazol-3(1H)-ylidene derivatives
Uniqueness
What sets 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
99523-69-0 |
|---|---|
Formule moléculaire |
C14H14Cl2N2O2S |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
3-chloro-N-[1-(3-chloropropanoyl)-5-methyl-2,1-benzothiazol-3-ylidene]propanamide |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-9-2-3-11-10(8-9)14(17-12(19)4-6-15)21-18(11)13(20)5-7-16/h2-3,8H,4-7H2,1H3 |
Clé InChI |
ARKWRHLBILWJGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(SC2=NC(=O)CCCl)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



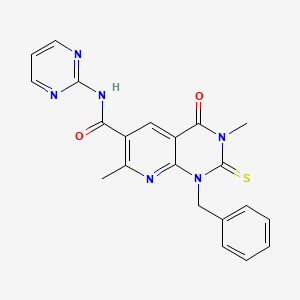
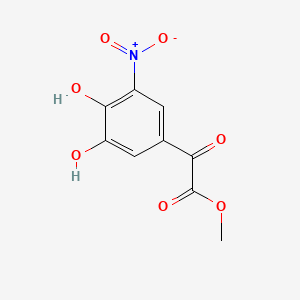
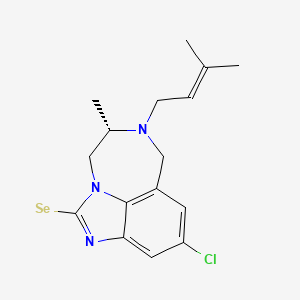
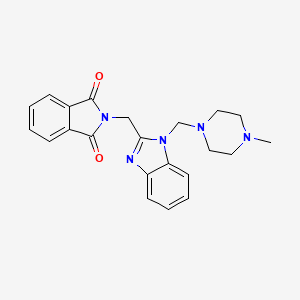

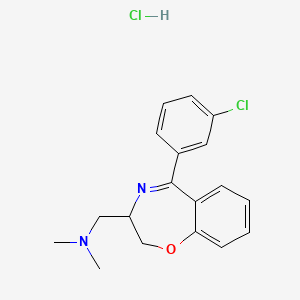

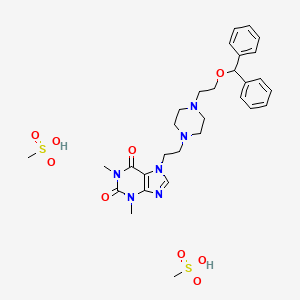

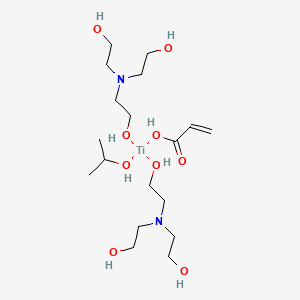
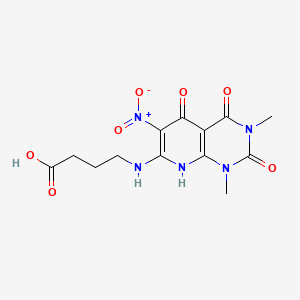
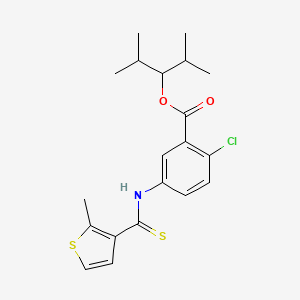
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
